4-Amino-3-(cyclohexylmethyl)phenol
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Overview
Description
4-Amino-3-(cyclohexylmethyl)phenol is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol It is a derivative of phenol, characterized by the presence of an amino group at the 4-position and a cyclohexylmethyl group at the 3-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(cyclohexylmethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 4-chloromethylbenzene, followed by reduction and functional group transformations . The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines and substituted phenols .
Scientific Research Applications
4-Amino-3-(cyclohexylmethyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-3-(cyclohexylmethyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo redox reactions, which can influence cellular processes and signaling pathways. For example, its antioxidant properties may involve the scavenging of free radicals and the modulation of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-Aminophenol: A simpler analog with similar functional groups but lacking the cyclohexylmethyl group.
4-Hydroxyaniline: Another related compound with similar chemical properties.
Uniqueness
4-Amino-3-(cyclohexylmethyl)phenol is unique due to the presence of the cyclohexylmethyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-amino-3-(cyclohexylmethyl)phenol |
InChI |
InChI=1S/C13H19NO/c14-13-7-6-12(15)9-11(13)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8,14H2 |
InChI Key |
CRZQPUVLWZDZTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2=C(C=CC(=C2)O)N |
Origin of Product |
United States |
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